molecular formula C6H6N2O2S B12117124 5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- CAS No. 72211-55-3

5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-

Cat. No.: B12117124
CAS No.: 72211-55-3
M. Wt: 170.19 g/mol
InChI Key: PWVGKYQTRHJBIL-UHFFFAOYSA-N
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Description

5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-: is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antitubercular, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- typically involves the cyclization of S-alkylated derivatives. The process begins with the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization upon treatment at different temperatures, leading to the formation of the desired thiazolo[3,2-a]pyrimidine compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- involves its interaction with various molecular targets. The compound acts as a glutamate receptor antagonist and acetylcholinesterase inhibitor, which contributes to its anti-inflammatory and neuroprotective effects. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- exhibits unique biological activities, particularly its potent antibacterial and antitubercular properties. Its ability to act as a calcium channel blocker and glutamate receptor antagonist further distinguishes it from other related compounds .

Properties

CAS No.

72211-55-3

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione

InChI

InChI=1S/C6H6N2O2S/c9-4-3-5(10)8-1-2-11-6(8)7-4/h1-3H2

InChI Key

PWVGKYQTRHJBIL-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=O)CC(=O)N21

Origin of Product

United States

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